![molecular formula C7H9NO B13459378 5-Isocyanatospiro[2.3]hexane CAS No. 1773507-70-2](/img/structure/B13459378.png)
5-Isocyanatospiro[2.3]hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Isocyanatospiro[2.3]hexane is a chemical compound characterized by a unique spirocyclic structure. This compound is notable for its isocyanate functional group, which is highly reactive and widely used in various chemical reactions. The spirocyclic framework imparts unique properties to the compound, making it of interest in both academic and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isocyanatospiro[2.3]hexane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopropylamine derivative with phosgene or a phosgene equivalent to introduce the isocyanate group. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the reactive intermediates.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and maximizing the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
5-Isocyanatospiro[2.3]hexane undergoes a variety of chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in cycloaddition reactions, forming more complex spirocyclic structures.
Polymerization: The isocyanate group can react with polyols to form polyurethanes, which are widely used in the production of foams, coatings, and elastomers.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and water are common nucleophiles that react with the isocyanate group.
Catalysts: Catalysts such as dibutyltin dilaurate can be used to accelerate the reaction with polyols in polyurethane synthesis.
Solvents: Inert solvents like dichloromethane and toluene are often used to dissolve the reactants and control the reaction environment.
Major Products Formed
Ureas: Formed by the reaction with amines.
Carbamates: Formed by the reaction with alcohols.
Polyurethanes: Formed by the reaction with polyols.
Aplicaciones Científicas De Investigación
5-Isocyanatospiro[2.3]hexane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex spirocyclic compounds and polymers.
Biology: Investigated for its potential use in the development of bioactive molecules and drug candidates.
Medicine: Explored for its potential in the synthesis of pharmaceuticals with unique structural features.
Industry: Utilized in the production of high-performance materials such as polyurethanes, which have applications in coatings, adhesives, and foams.
Mecanismo De Acción
The mechanism of action of 5-Isocyanatospiro[2.3]hexane primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and carbamates. The spirocyclic structure may also influence the reactivity and stability of the compound, making it a versatile intermediate in various chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
5-Oxaspiro[2.3]hexane: Similar spirocyclic structure but with an oxygen atom in place of the isocyanate group.
5-Azaspiro[2.3]hexane: Contains a nitrogen atom in the spirocyclic framework.
Spiro[2.3]hexane-1-carbonitrile: Features a nitrile group instead of an isocyanate group.
Uniqueness
5-Isocyanatospiro[2.3]hexane is unique due to the presence of the highly reactive isocyanate group, which allows it to participate in a wide range of chemical reactions. This reactivity, combined with the stability imparted by the spirocyclic structure, makes it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
1773507-70-2 |
|---|---|
Fórmula molecular |
C7H9NO |
Peso molecular |
123.15 g/mol |
Nombre IUPAC |
5-isocyanatospiro[2.3]hexane |
InChI |
InChI=1S/C7H9NO/c9-5-8-6-3-7(4-6)1-2-7/h6H,1-4H2 |
Clave InChI |
GGRVBCLNQMZJBR-UHFFFAOYSA-N |
SMILES canónico |
C1CC12CC(C2)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



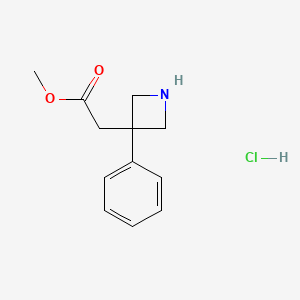
![Thieno[3,2-b]pyridine-6,7-diamine](/img/structure/B13459313.png)

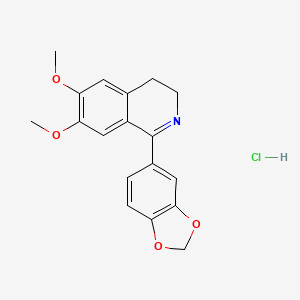

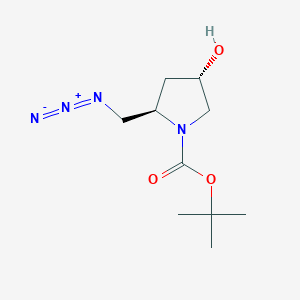
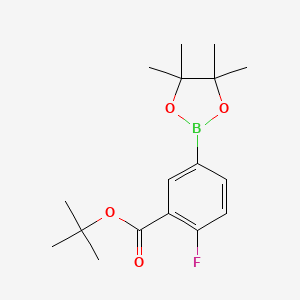
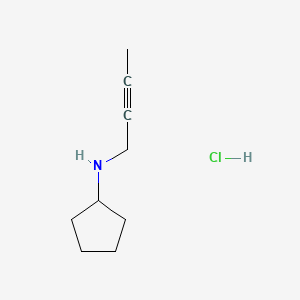
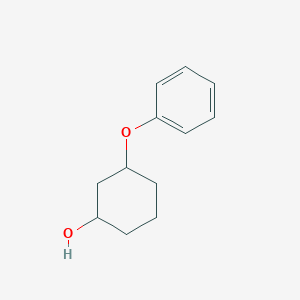
amino}methyl)-6-methylphenol](/img/structure/B13459352.png)

![2-{1,6-diazaspiro[3.3]heptan-1-yl}-N-methylacetamide dihydrochloride](/img/structure/B13459365.png)
![Lithium(1+) 7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B13459383.png)
